

# A Technical Guide to cis-11-Octadecenoic Acid: From Discovery to Modern Applications

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## Compound of Interest

Compound Name: *cis-Vaccenic acid*

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This in-depth technical guide provides a comprehensive overview of cis-11-Octadecenoic acid, also known as vaccenic acid. The document covers its historical discovery, the evolution of its chemical synthesis, its physicochemical properties, and its emerging roles in cellular signaling pathways, offering valuable insights for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

## Discovery and History

cis-11-Octadecenoic acid was first identified in 1928 by S.H. Bertram in animal fats and butter. [1] The name "vaccenic acid" is derived from the Latin word vacca, meaning cow, reflecting its initial source. Early research focused on its isolation and characterization from natural sources. While the trans isomer, trans-vaccenic acid, is the more common isomer in ruminant fats, the cis isomer is notably found in sources like sea buckthorn oil. [2][3]

## Initial Isolation and Characterization

The initial isolation of vaccenic acid by Bertram involved the fractionation of fatty acids from natural fats. The exact, detailed protocol from the original 1928 publication in Biochemische Zeitschrift is not readily available in modern digital archives. However, the general approach of the era for separating unsaturated fatty acids included the following steps:

- **Saponification:** The fat or oil was treated with a strong base, such as sodium hydroxide or potassium hydroxide, to hydrolyze the triglycerides into glycerol and free fatty acids (as salts).
- **Acidification:** The resulting soap solution was then acidified to protonate the fatty acid salts, yielding the free fatty acids.
- **Solvent Extraction:** The mixture of free fatty acids was extracted using a nonpolar solvent like ether or petroleum ether.
- **Fractional Distillation or Crystallization:** The separation of individual fatty acids was a significant challenge. Methods like fractional distillation of the methyl esters of the fatty acids under reduced pressure or low-temperature crystallization were employed to separate fatty acids based on their boiling points or solubilities. The different melting points of the saturated and unsaturated fatty acids, and even between different unsaturated fatty acid isomers, allowed for their separation through repeated crystallization at low temperatures.

Through these meticulous and labor-intensive processes, Bertram was able to isolate and identify the novel 18-carbon monounsaturated fatty acid and determine the position of the double bond at the 11th carbon.

## Chemical Synthesis

The chemical synthesis of *cis*-11-Octadecenoic acid has evolved significantly since its discovery, driven by the need for pure standards for research and as a precursor for the synthesis of other complex molecules.

### Early Synthetic Approaches

Ahmad, Bumpus, and Strong (1948): One of the earliest reported syntheses of both *cis*- and *trans*-11-octadecenoic acids was described by Ahmad, Bumpus, and Strong in 1948.<sup>[4]</sup> While the full experimental details from the original publication are not provided here, the general strategy likely involved multi-step classical organic reactions to construct the 18-carbon chain with the double bond at the desired position and stereochemistry.

Weedon (1954): In 1954, B.C.L. Weedon reported a synthesis of *cis*- and *trans*-octadec-11-enoic acid.<sup>[2]</sup> This work was part of a broader investigation into anodic syntheses. The specific

details of the experimental protocol from this publication are not fully detailed here but represented a significant advancement in the controlled synthesis of this fatty acid.

## Modern Synthetic Protocol: The Wittig Reaction

A more recent and practical synthesis of high-purity cis-11-octadecenoic acid was reported by Yuasa and Horizoe in 2019, utilizing the Wittig reaction.<sup>[2][5]</sup> This method provides good yield and high cis-selectivity.

Experimental Protocol (Yuasa and Horizoe, 2019):

- **Preparation of the Wittig Salt:** 10-methoxycarbonyldecyltriphenylphosphonium bromide is prepared by reacting methyl 11-bromoundecanoate with triphenylphosphine in acetonitrile at 80°C for 24 hours.
- **Wittig Reaction:** The Wittig salt is reacted with n-heptanal in tetrahydrofuran (THF) at -50°C using potassium t-butoxide as the base. This reaction yields methyl cis-11-octadecenoate with approximately 95% cis-selectivity and a 79% yield.
- **Hydrolysis:** The resulting methyl ester is hydrolyzed to the free fatty acid using a 10% aqueous sodium hydroxide solution in methanol at 70°C for 3 hours.
- **Purification:** The crude cis-11-octadecenoic acid is purified by recrystallization from methanol at -20°C. This step is crucial for removing the trans-isomer and other impurities, yielding the final product with a purity of over 99%.

## Physicochemical and Spectroscopic Data

The physicochemical properties of cis-11-octadecenoic acid are distinct from its trans-isomer. The cis configuration introduces a kink in the fatty acid chain, leading to a lower melting point and different packing properties in biological membranes.

Property	cis-11-Octadecenoic Acid	trans-11-Octadecenoic Acid
Molecular Formula	C <sub>18</sub> H <sub>34</sub> O <sub>2</sub>	C <sub>18</sub> H <sub>34</sub> O <sub>2</sub>
Molecular Weight	282.47 g/mol	282.47 g/mol
CAS Number	506-17-2	693-72-1
Melting Point	14-15 °C	44 °C[6]
Boiling Point	150 °C at 0.03 mmHg	398.2 °C at 760 mmHg[7]
Density	0.887 g/mL at 25 °C	0.899 g/cm <sup>3</sup> [7]
Refractive Index	n <sup>20</sup> /D 1.459	n/a
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	5.35 (m, 2H, -CH=CH-), 2.35 (t, 2H, -CH <sub>2</sub> COOH), 2.01 (m, 4H, -CH <sub>2</sub> -CH=CH-CH <sub>2</sub> -), 1.63 (m, 2H, -CH <sub>2</sub> CH <sub>2</sub> COOH), 1.25-1.34 (m, 20H, -(CH <sub>2</sub> ) <sub>10</sub> -), 0.88 (t, 3H, -CH <sub>3</sub> )[5]	5.39 (m, 2H, -CH=CH-), 2.36 (t, 2H, -CH <sub>2</sub> COOH), 1.97 (m, 4H, -CH <sub>2</sub> -CH=CH-CH <sub>2</sub> -), 1.64 (m, 2H, -CH <sub>2</sub> CH <sub>2</sub> COOH), 1.27-1.33 (m, 20H, -(CH <sub>2</sub> ) <sub>10</sub> -), 0.89 (t, 3H, -CH <sub>3</sub> )[8]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	~180 (COOH), ~130 (-CH=CH-), ~34 (-CH <sub>2</sub> COOH), ~22-32 (aliphatic CH <sub>2</sub> ), ~14 (-CH <sub>3</sub> )[9][10]	~180 (COOH), ~130 (-CH=CH-), ~34 (-CH <sub>2</sub> COOH), ~22-32 (aliphatic CH <sub>2</sub> ), ~14 (-CH <sub>3</sub> )[8]
IR (neat, cm <sup>-1</sup> )	3004 (C-H stretch, vinyl), 2926, 2855 (C-H stretch, alkyl), 1710 (C=O stretch, acid), 1462, 1413, 1287[5]	Similar to cis-isomer with characteristic trans C-H bend around 965 cm <sup>-1</sup>

## Signaling Pathways and Biological Activities

cis-11-Octadecenoic acid is not merely a structural component of lipids but also an active signaling molecule with potential therapeutic applications.

## Anti-inflammatory Effects

cis-11-Octadecenoic acid has demonstrated anti-inflammatory properties by modulating the expression of key adhesion molecules involved in the inflammatory cascade.

**Experimental Evidence:** In human microvascular endothelial cells (HMECs), treatment with cis-11-octadecenoic acid was shown to suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) that were induced by inflammatory stimuli like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).<sup>[11]</sup>

**Proposed Signaling Pathway:** The expression of VCAM-1 and ICAM-1 is primarily regulated by the transcription factor NF- $\kappa$ B. It is proposed that cis-11-octadecenoic acid interferes with the NF- $\kappa$ B signaling pathway, thereby reducing the transcription of these adhesion molecules.



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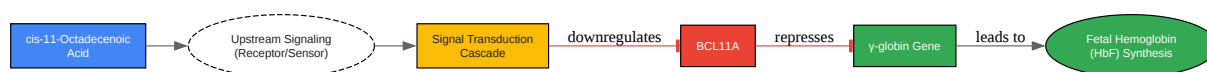
*cis-11-Octadecenoic acid's proposed anti-inflammatory pathway.*

## Induction of $\gamma$ -Globin Synthesis

A significant area of research for cis-11-octadecenoic acid is its potential to induce the expression of the  $\gamma$ -globin gene.<sup>[1]</sup> Increased production of fetal hemoglobin (HbF,  $\alpha_2\gamma_2$ ) can be a therapeutic strategy for  $\beta$ -hemoglobinopathies such as sickle cell disease and  $\beta$ -thalassemia.

**Experimental Evidence:** Studies have shown that **cis-vaccenic acid** can induce the differentiation of erythroid progenitor cells and upregulate  $\gamma$ -globin gene expression.<sup>[1]</sup>

**Proposed Signaling Pathway:** The switch from  $\gamma$ -globin to  $\beta$ -globin expression after birth is regulated by a complex network of transcription factors, including BCL11A and KLF1. BCL11A is a potent repressor of  $\gamma$ -globin expression. It is hypothesized that cis-11-octadecenoic acid may directly or indirectly lead to the downregulation of BCL11A, thereby derepressing the  $\gamma$ -globin gene and promoting HbF synthesis.



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*Proposed pathway for  $\gamma$ -globin induction by cis-11-octadecenoic acid.*

## Conclusion and Future Directions

cis-11-Octadecenoic acid, since its discovery nearly a century ago, has transitioned from being a simple structural component of fats to a molecule of significant biological interest. Its anti-inflammatory properties and its potential as an inducer of fetal hemoglobin open up new avenues for therapeutic interventions in a range of diseases, from cardiovascular conditions to genetic blood disorders.

Future research should focus on elucidating the precise molecular targets and upstream signaling pathways of cis-11-octadecenoic acid. Identifying the specific receptors or cellular sensors that mediate its effects will be crucial for the rational design of novel therapeutics. Furthermore, preclinical and clinical studies are warranted to fully evaluate the therapeutic potential and safety profile of cis-11-octadecenoic acid and its derivatives. The continued exploration of this fascinating fatty acid holds promise for the development of new treatments for a variety of human diseases.

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